2-(4-Bromophenoxy)acetohydrazide
CAS No.: 16738-00-4
Cat. No.: VC21036688
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16738-00-4 |
|---|---|
| Molecular Formula | C8H9BrN2O2 |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
| Standard InChI Key | RKZQWMLTVDXDGV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)NN)Br |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NN)Br |
Introduction
Chemical Identity and Structure
2-(4-Bromophenoxy)acetohydrazide is an organic compound characterized by a bromophenoxy group connected to an acetohydrazide moiety. The compound features a phenyl ring with a bromine substituent at the para position, linked via an oxygen atom to an acetohydrazide group.
Chemical Identification Parameters
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(4-bromophenoxy)acetohydrazide |
| CAS Registry Number | 16738-00-4 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.08 g/mol |
| PubChem CID | 692241 |
| Standard InChI | InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
| InChI Key | RKZQWMLTVDXDGV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)NN)Br |
This chemical structure consists of a 4-bromophenyl group connected to an acetohydrazide group through an oxygen atom, creating a versatile scaffold capable of participating in various chemical reactions .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-bromophenoxy)acetohydrazide is essential for its proper handling, storage, and application in various chemical processes.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Appearance | Powder |
| Boiling Point | 444.7 °C at 760 mmHg |
| Density | 1.573 g/cm³ |
| Storage Temperature | Room Temperature |
| Solubility | Soluble in ethanol, poorly soluble in water |
These physical properties influence the compound's behavior in various chemical environments and determine appropriate conditions for its storage and handling .
Chemical Reactivity
2-(4-Bromophenoxy)acetohydrazide contains several reactive functional groups:
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The hydrazide group (-CONHNH₂) is particularly reactive toward aldehydes and ketones, forming hydrazones through condensation reactions.
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The bromo group at the para position of the phenyl ring can participate in various coupling reactions and substitutions.
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The ether linkage between the phenyl ring and the acetohydrazide moiety provides structural stability while maintaining flexibility for further functionalization.
The presence of these functional groups makes 2-(4-bromophenoxy)acetohydrazide a versatile intermediate for the synthesis of various compounds with potential applications in medicinal chemistry and materials science .
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)acetohydrazide typically follows a multi-step process starting from 4-bromophenol. The general synthetic route involves the following steps:
Synthetic Pathway
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Reaction of 4-bromophenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions for 8-10 hours, yielding ethyl 2-(4-bromophenoxy)acetate.
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Conversion of the ester to the hydrazide by refluxing with hydrazine hydrate in ethanol for approximately 8 hours.
The reaction scheme can be represented as:
4-bromophenol + ethyl bromoacetate (K₂CO₃, acetone, reflux) → ethyl 2-(4-bromophenoxy)acetate
ethyl 2-(4-bromophenoxy)acetate + hydrazine hydrate (ethanol, reflux) → 2-(4-bromophenoxy)acetohydrazide
This synthetic approach provides high yields of the target compound with relatively simple purification procedures .
Purification and Characterization
After synthesis, the compound can be purified through recrystallization from absolute ethanol. Characterization typically involves:
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Melting point determination
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Spectroscopic analysis (IR, NMR, Mass Spectrometry)
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Elemental analysis
These analytical techniques confirm the structure and purity of the synthesized 2-(4-bromophenoxy)acetohydrazide before its application in further reactions or studies .
Applications
2-(4-Bromophenoxy)acetohydrazide has several significant applications based on its chemical structure and reactivity profile.
Precursor for Bioactive Compounds
The compound serves as a valuable precursor for synthesizing more complex structures with potential biological activities:
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Formation of hydrazones through condensation with various aldehydes and ketones, creating compounds with diverse biological properties.
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Synthesis of heterocyclic compounds through cyclization reactions.
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Production of derivatives with potential pharmaceutical applications.
For example, the synthesis of (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide (BDA) involves the reaction of 2-(4-bromophenoxy)acetohydrazide with 2,4-dihydroxybenzaldehyde in absolute ethanol under reflux conditions .
Corrosion Inhibition
Research has explored the potential of 2-(4-bromophenoxy)acetohydrazide derivatives as corrosion inhibitors. The (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide has been evaluated as a corrosion inhibitor for copper in 3.5% NaCl solution, demonstrating promising inhibitory properties in both polluted and unpolluted salt water environments.
Studies have shown that these compounds can form protective films on metal surfaces through adsorption, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to the presence of multiple functional groups that can interact with metal surfaces .
| Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory system, necessitating appropriate handling precautions .
Precautionary Measures
Safe handling of 2-(4-bromophenoxy)acetohydrazide requires the following precautions:
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Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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IF ON SKIN: Wash with plenty of water (P302+P352)
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IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
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Store in a well-ventilated place. Keep container tightly closed (P403+P233)
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Store locked up (P405)
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Dispose of contents/container according to local/regional/national/international regulations (P501)
These precautionary measures help ensure safe handling, storage, and disposal of the compound, minimizing potential health risks .
Comparative Analysis
2-(4-Bromophenoxy)acetohydrazide shares structural similarities with other phenoxy and phenyl acetohydrazide derivatives, but possesses unique properties due to its specific substitution pattern.
Comparison with Related Compounds
| Compound | Key Differences | Similarities |
|---|---|---|
| 2-(4-Bromophenyl)acetohydrazide | Lacks oxygen bridge between phenyl and acetic acid moiety | Contains 4-bromo substitution and hydrazide group |
| N'-[(4-bromophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide | Contains additional methylidene group and methoxyphenoxy substituent | Shares 4-bromo substitution pattern |
| 2-(4-bromophenoxy)-N'-(1-cyclopropylethylidene)acetohydrazide | Contains cyclopropylethylidene group | Shares basic 2-(4-bromophenoxy)acetohydrazide scaffold |
This comparison highlights the structural versatility of 2-(4-bromophenoxy)acetohydrazide and its derivatives, demonstrating how minor structural modifications can lead to compounds with potentially different chemical and biological properties .
Research Developments
Research involving 2-(4-bromophenoxy)acetohydrazide has primarily focused on its derivatives and their potential applications.
Synthesis of Bioactive Derivatives
Recent studies have explored the synthesis of various derivatives of 2-(4-bromophenoxy)acetohydrazide by condensation with different aldehydes. These derivatives have been investigated for their biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Antioxidant capabilities
For example, the synthesis of (E)-2-(4-bromophenoxy)-N'-(2,4-dihydroxybenzylidene) acetohydrazide (BDA) has been reported, with preliminary investigations into its potential biological activities .
Corrosion Inhibition Studies
Research has demonstrated the potential of 2-(4-bromophenoxy)acetohydrazide derivatives as corrosion inhibitors for metals, particularly copper in saline environments. Studies have shown that these compounds can form protective films on metal surfaces through adsorption mechanisms, significantly reducing corrosion rates.
The effectiveness of these compounds as corrosion inhibitors is attributed to their molecular structure, which contains multiple functional groups capable of interacting with metal surfaces through coordination bonds, electrostatic interactions, and/or π-electron interactions .
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